2,4-Ditert-butylbenzoic acid 2,4-Ditert-butylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 14035-04-2
VCID: VC21397961
InChI: InChI=1S/C15H22O2/c1-14(2,3)10-7-8-11(13(16)17)12(9-10)15(4,5)6/h7-9H,1-6H3,(H,16,17)
SMILES: CC(C)(C)C1=CC(=C(C=C1)C(=O)O)C(C)(C)C
Molecular Formula: C15H22O2
Molecular Weight: 234.33g/mol

2,4-Ditert-butylbenzoic acid

CAS No.: 14035-04-2

Cat. No.: VC21397961

Molecular Formula: C15H22O2

Molecular Weight: 234.33g/mol

* For research use only. Not for human or veterinary use.

2,4-Ditert-butylbenzoic acid - 14035-04-2

Specification

CAS No. 14035-04-2
Molecular Formula C15H22O2
Molecular Weight 234.33g/mol
IUPAC Name 2,4-ditert-butylbenzoic acid
Standard InChI InChI=1S/C15H22O2/c1-14(2,3)10-7-8-11(13(16)17)12(9-10)15(4,5)6/h7-9H,1-6H3,(H,16,17)
Standard InChI Key PINAENFSXQEGCA-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=C(C=C1)C(=O)O)C(C)(C)C
Canonical SMILES CC(C)(C)C1=CC(=C(C=C1)C(=O)O)C(C)(C)C

Introduction

Chemical Structure and Physical Properties

Chemical Structure

2,4-Ditert-butylbenzoic acid has the molecular formula C₁₅H₂₂O₂, containing:

  • A benzoic acid core (C₇H₆O₂)

  • Two tert-butyl groups (C₄H₉) at positions 2 and 4 of the benzene ring

The structural arrangement creates significant steric hindrance, particularly from the tert-butyl group at position 2, which is in close proximity to the carboxylic acid functionality.

Physical Properties

The physical properties of 2,4-Ditert-butylbenzoic acid can be reasonably estimated based on structurally related compounds. Table 1 presents the estimated physical properties:

PropertyEstimated ValueBasis of Estimation
Physical StateWhite crystalline solidTypical for substituted benzoic acids
Molecular Weight234.33 g/molCalculated from molecular formula C₁₅H₂₂O₂
Melting PointBetween 128-200°CBased on 2,5-di-t-butylbenzoic acid (m.p. 128°C)
Solubility in WaterLow (<50 mg/L)Based on hydrophobicity of tert-butyl groups
pKa~4.5-5.5Expected to be higher than benzoic acid due to electron-donating effects of tert-butyl groups

The melting point estimation draws from the observation that 2,5-di-t-butylbenzoic acid has a melting point of 128°C, while 2,4,6-tri-t-butylbenzoic acid melts at a much higher temperature of 297°C . The difference in melting points demonstrates how substitution patterns significantly affect physical properties of these compounds.

Synthesis Methods

Several potential synthetic routes for 2,4-Ditert-butylbenzoic acid can be proposed based on methods used for structurally similar compounds.

Lithiation-Carbonation Route

The most promising synthesis method would follow the approach used for other substituted benzoic acids as described in the literature :

  • Preparation of 2,4-di-tert-butylbromobenzene through bromination of 1,3-di-tert-butylbenzene

  • Formation of 2,4-di-tert-butylphenyllithium via metal-halogen exchange using n-butyllithium

  • Carbonation by reaction with dry carbon dioxide

  • Acidification to obtain 2,4-Ditert-butylbenzoic acid

This approach mirrors the successful synthesis of 2,5-di-t-butylbenzoic acid, which was prepared with yields of approximately 35-40% . The reaction would be conducted in an inert atmosphere using anhydrous solvents to prevent side reactions.

Oxidation of Corresponding Aldehyde

An alternative synthetic route could involve:

  • Synthesis of 2,4-di-tert-butylbenzaldehyde

  • Oxidation using appropriate oxidizing agents (e.g., potassium permanganate)

This approach would be particularly useful if the corresponding aldehyde is more readily available than the brominated precursor.

Carboxylation from 2,4-Di-tert-butylphenol

Given that 2,4-Di-tert-butylphenol is commercially available and well-characterized , a potential synthesis route might involve transformation of the phenol to the corresponding benzoic acid through appropriate carboxylation methods.

Chemical Reactivity

The chemical reactivity of 2,4-Ditert-butylbenzoic acid would be influenced by both the carboxylic acid functionality and the steric hindrance created by the tert-butyl substituents.

Carboxylic Acid Reactions

Standard carboxylic acid reactions would be possible but likely affected by steric hindrance:

  • Esterification - The reaction with alcohols to form esters would occur but at a slower rate compared to less hindered benzoic acids. This is supported by observations for 2,4,6-tri-t-butylbenzoic acid, which could be esterified to form a methyl ester (m.p. 96-98°) with approximately 80% yield .

  • Salt formation - Reaction with bases to form carboxylate salts would occur as expected for carboxylic acids.

  • Reduction - The carboxylic acid group could be reduced to the corresponding alcohol or aldehyde using appropriate reducing agents.

Effect of tert-Butyl Substituents

The tert-butyl groups would provide:

  • Steric protection to the aromatic ring

  • Electron-donating effects that would slightly decrease the acidity of the carboxylic acid group

  • Increased hydrophobicity, affecting solubility and partition coefficient

Comparison with Related Compounds

Understanding the properties of 2,4-Ditert-butylbenzoic acid is aided by comparing it with structurally related compounds that have been more extensively characterized.

CompoundKey Structural FeatureNotable Properties/UsesReference
2,4-Di-tert-butylphenolPhenolic -OH instead of -COOHBoiling point 264.2°C, solubility in water 33 mg/L at 25°C, used as antioxidant and UV absorber precursor
2,5-di-t-butylbenzoic acidDifferent substitution pattern (positions 2,5)Melting point 128°C, neutralization equivalent found: 237
2,4,6-tri-t-butylbenzoic acidAdditional tert-butyl group at position 6Melting point 297°C, forms methyl ester (m.p. 96-98°C) with 80% yield

The significantly different melting points between 2,5-di-t-butylbenzoic acid (128°C) and 2,4,6-tri-t-butylbenzoic acid (297°C) underscore the substantial impact of substitution patterns on physical properties, particularly in crystalline packing.

Thermochemical Properties

CompoundPropertyValueReference
2,4-Di-tert-butylphenolΔₑ₌H° gas-290 kJ/mol
2,4-Di-tert-butylphenolΔₑ₌H° solid-400 kJ/mol

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